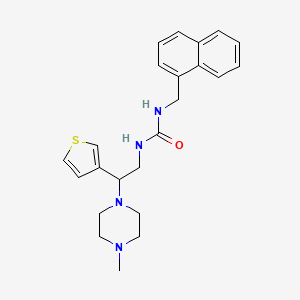

1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4OS/c1-26-10-12-27(13-11-26)22(20-9-14-29-17-20)16-25-23(28)24-15-19-7-4-6-18-5-2-3-8-21(18)19/h2-9,14,17,22H,10-13,15-16H2,1H3,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJGCGUHMMDPTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound combines a naphthalenic core with a piperazine moiety and a thiophene substituent, suggesting potential interactions with various biological targets. The following sections provide an overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| Chemical Formula | C19H26N4OS |

| Molecular Weight | 358.50 g/mol |

| IUPAC Name | 1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea |

| SMILES | CN1CCN(CC1)C(CNC(=O)Nc2cccc(C)c2)c3ccsc3 |

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities, primarily due to its ability to interact with specific receptors and enzymes. The presence of the piperazine ring is often associated with enhanced activity against various targets, including:

- Anticancer Activity : The compound has shown potential in inhibiting tumor growth in preclinical models, likely due to its ability to modulate signaling pathways involved in cell proliferation and survival.

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections.

- Neuropharmacological Effects : The piperazine component may contribute to central nervous system activity, indicating potential use in treating neurological disorders.

Structure-Activity Relationships (SAR)

The unique combination of functional groups in this compound allows for diverse interactions with biological targets. Studies have explored the SAR by modifying different parts of the molecule:

| Modification | Effect on Activity |

|---|---|

| Substituting thiophene with furan | Alters electronic properties, potentially affecting binding affinity |

| Varying the naphthalene substituent | Influences lipophilicity and receptor selectivity |

| Modifying the piperazine linker | Changes pharmacokinetic profiles and potency |

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of urea derivatives, including our compound of interest, against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value of approximately 5 µM against breast cancer cells. This suggests that further optimization could enhance its therapeutic index.

Study 2: Antimicrobial Activity

In a separate investigation, the compound was tested for its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 12 µg/mL for both pathogens, indicating moderate antibacterial activity. This opens avenues for developing new antimicrobial agents based on this scaffold.

Study 3: Neuropharmacological Assessment

A neuropharmacological assessment revealed that the compound could act as a selective serotonin reuptake inhibitor (SSRI), with preliminary data showing an increase in serotonin levels in animal models. This suggests potential applications in treating depression or anxiety disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound shares key structural motifs with other urea and piperazine-containing analogs. Below is a comparative analysis of substituents and molecular properties:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Target Compound : The naphthalenylmethyl group imparts significant hydrophobicity compared to phenyl or substituted phenyl groups in analogs like 11a and 11c .

- Synthesis Efficiency : Urea derivatives in show high yields (85–88%), likely due to robust coupling reactions. The target compound’s synthesis may face challenges due to steric hindrance from the naphthalene group.

Pharmacological and Functional Insights

- Anticancer Potential: Analogs like 2f and 2h demonstrate cytotoxicity via apoptosis induction, highlighting the therapeutic relevance of thiophene-piperazine motifs. The target compound’s naphthalene group may enhance DNA intercalation or protein binding.

- Solubility and Bioavailability : The naphthalene moiety in the target compound likely reduces aqueous solubility compared to smaller aryl groups (e.g., 11a’s fluorophenyl ), which could impact pharmacokinetics.

- Receptor Interactions : Piperazine derivatives in show affinity for dopamine receptors, suggesting the target compound may interact with CNS targets, though this remains speculative without direct data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.